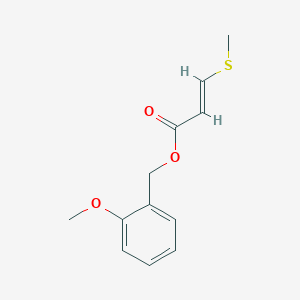
(2-methoxyphenyl)methyl (E)-3-methylsulfanylprop-2-enoate
Description
Isotachin is a sulfur-containing acrylate compound isolated from the liverwort Isotachis japonica. It is known for its unique chemical structure, which includes benzyl trans-β-methylthioacrylate and β-phenylethyl trans-β-methylthioacrylate
Propriétés
Numéro CAS |
107584-57-6 |
|---|---|
Formule moléculaire |
C12H14O3S |
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
(2-methoxyphenyl)methyl (E)-3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C12H14O3S/c1-14-11-6-4-3-5-10(11)9-15-12(13)7-8-16-2/h3-8H,9H2,1-2H3/b8-7+ |
Clé InChI |
QVZNPAXKNDLOKT-BQYQJAHWSA-N |
SMILES |
COC1=CC=CC=C1COC(=O)C=CSC |
SMILES isomérique |
COC1=CC=CC=C1COC(=O)/C=C/SC |
SMILES canonique |
COC1=CC=CC=C1COC(=O)C=CSC |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isotachin can be synthesized through chemical and spectral methods. The synthesis involves the reaction of benzyl or β-phenylethyl alcohol with trans-β-methylthioacrylic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired acrylate compound.
Industrial Production Methods
While detailed industrial production methods for Isotachin are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain high-quality Isotachin.
Analyse Des Réactions Chimiques
Types of Reactions
Isotachin undergoes various chemical reactions, including:
Oxidation: Isotachin can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert Isotachin to its corresponding alcohol derivatives.
Substitution: Isotachin can participate in substitution reactions where the acrylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the acrylate moiety.
Applications De Recherche Scientifique
Isotachin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sulfur-containing compounds.
Biology: Studied for its antifungal properties and potential use in controlling fungal infections.
Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
Isotachin exerts its effects primarily through its antifungal activity. The compound interacts with fungal cell membranes, disrupting their integrity and leading to cell death . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that Isotachin interferes with essential cellular functions in fungi.
Comparaison Avec Des Composés Similaires
Isotachin is unique due to its sulfur-containing acrylate structure. Similar compounds include:
Isotachin A: Benzyl trans-β-methylthioacrylate.
Isotachin B: β-Phenylethyl trans-β-methylthioacrylate.
Isotachin C: 2,2-methoxybenzyl trans-β-methylthioacrylate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


